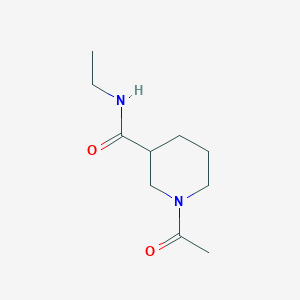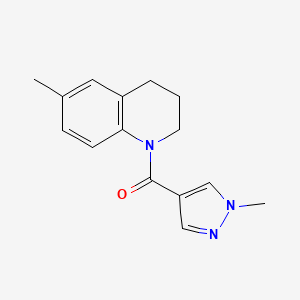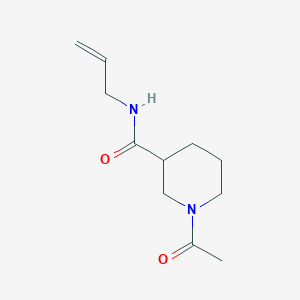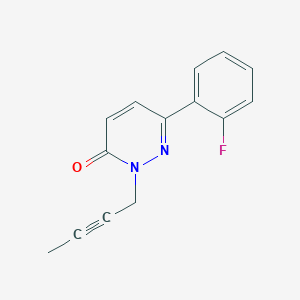![molecular formula C15H26N2O3 B7565338 N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide, also known as DSP-1181, is a novel drug candidate developed by Sumitomo Dainippon Pharma Co., Ltd. This compound is a small molecule that acts as an agonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
作用機序
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G-protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the modulation of various intracellular signaling pathways, including the cyclic AMP (cAMP) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of synaptic plasticity, neuronal excitability, and neuroinflammation, which are all important processes in the pathophysiology of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The activation of mGluR5 by N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the brain. For example, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a neurotrophin that is involved in the regulation of synaptic plasticity and neurogenesis. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in the pathogenesis of neuroinflammatory disorders.
実験室実験の利点と制限
One of the main advantages of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide is its selectivity for mGluR5, which allows for a more precise modulation of the receptor compared to non-specific agonists or antagonists. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one limitation of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide is its potential off-target effects, which may interfere with other signaling pathways or receptors. Therefore, careful dose-response studies and specificity assays are necessary to validate the effects of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide.
将来の方向性
There are several future directions for the research and development of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide. First, clinical trials are needed to evaluate the safety and efficacy of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide in human patients with neurological and psychiatric disorders. Second, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide in the brain. Third, the potential combination therapy with other drugs or interventions should be explored to enhance the therapeutic effects of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide. Fourth, the development of more selective and potent mGluR5 modulators may provide new insights into the pathophysiology of neurological and psychiatric disorders. Finally, the investigation of the role of mGluR5 in other organs and systems may lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is the spirocyclic lactam, which is obtained by a cyclization reaction between a diol and an amine. The lactam is then converted to the final product by a series of functional group transformations, including the introduction of a piperidine ring and a carboxamide group.
科学的研究の応用
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and addiction. The compound has shown promising results in improving cognitive function, reducing anxiety-like behavior, and attenuating drug-seeking behavior in animal models. Moreover, N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide has been shown to have a favorable safety profile and pharmacokinetic properties, making it a potential candidate for clinical development.
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-12-4-2-3-9-17(12)14(18)16-13-5-7-15(8-6-13)19-10-11-20-15/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUGXMYOJCVZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)



![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)

![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)

![1-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7565349.png)